

# Technical Guide: Spectroscopic and Synthetic Profile of 4-(6-Bromopyridin-2-yl)benzaldehyde

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## Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671

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This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for **4-(6-bromopyridin-2-yl)benzaldehyde**, a key building block in medicinal chemistry and materials science. The document presents predicted spectroscopic data based on the analysis of its structural features and known values for analogous compounds.

## Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(6-bromopyridin-2-yl)benzaldehyde**. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

## Predicted $^1\text{H}$ NMR Spectral Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.10	s	1H	Ar-CHO
8.05	d, J = 8.0 Hz	2H	Ar-H (ortho to CHO)
7.95	d, J = 8.0 Hz	2H	Ar-H (meta to CHO)
7.80	t, J = 7.8 Hz	1H	Py-H (H4')
7.70	d, J = 7.7 Hz	1H	Py-H (H3' or H5')
7.50	d, J = 7.7 Hz	1H	Py-H (H3' or H5')

### Predicted $^{13}\text{C}$ NMR Spectral Data (125 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
192.0	CHO
157.0	Py-C2'
142.5	Py-C6'
140.0	Ar-C1
139.5	Py-C4'
136.0	Ar-C4
130.5	Ar-CH (ortho to CHO)
129.5	Ar-CH (meta to CHO)
125.0	Py-CH (C3' or C5')
121.0	Py-CH (C3' or C5')

### Predicted FT-IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3100	Medium	Aromatic C-H Stretch
2820, 2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
1705	Strong	C=O Stretch (Aldehyde)
1580, 1470, 1400	Medium-Strong	Aromatic C=C Stretch (Pyridine and Benzene)
1150	Medium	C-Br Stretch

## Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
261/263	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
260/262	Medium	[M-H] <sup>+</sup>
232/234	Medium	[M-CHO] <sup>+</sup>
154	High	[M-Br-CHO] <sup>+</sup>
76	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of **4-(6-bromopyridin-2-yl)benzaldehyde** can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-formylphenylboronic acid.

Materials:

- 2,6-Dibromopyridine
- 4-Formylphenylboronic acid

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

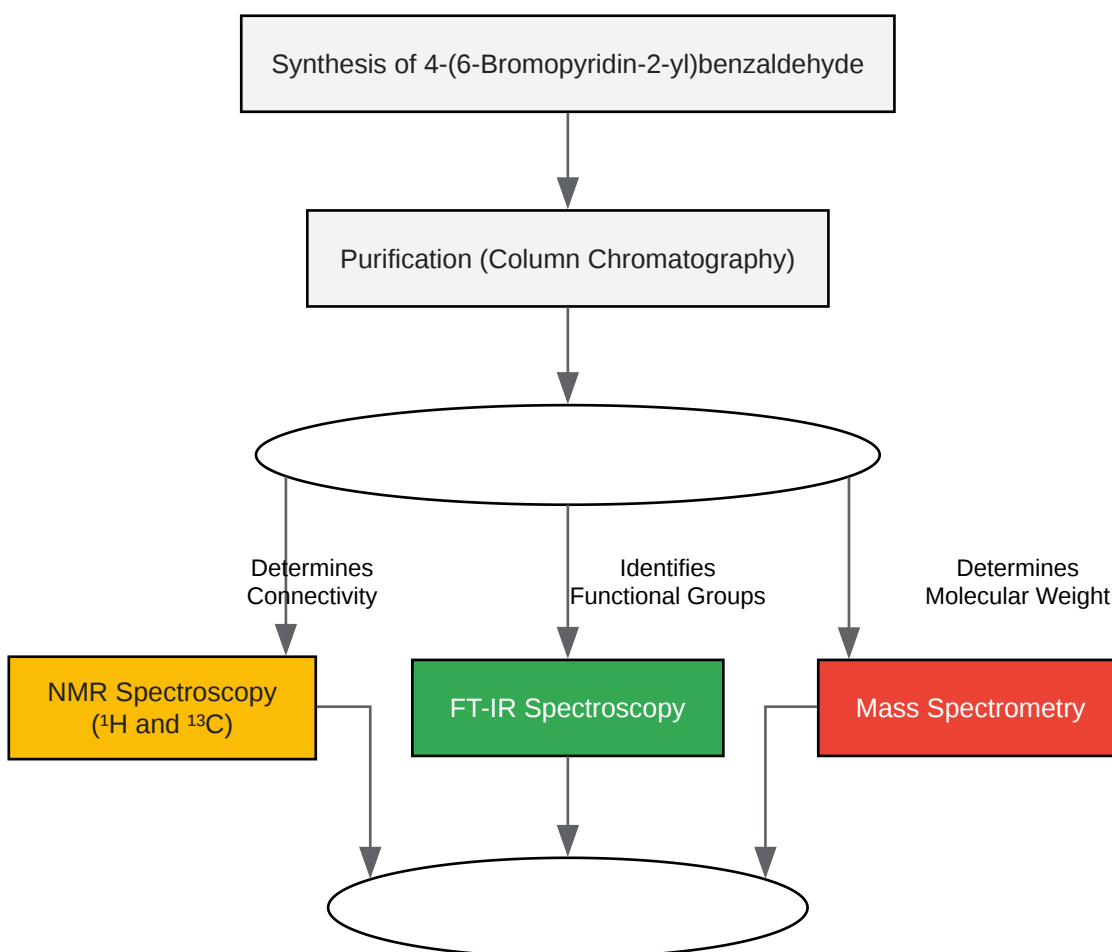
#### Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Catalyst Preparation:** In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in 1,4-dioxane.
- **Reaction Initiation:** Add the catalyst solution to the reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).
- **Heating:** Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica

gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **4-(6-bromopyridin-2-yl)benzaldehyde**.

## Visualization of Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized **4-(6-bromopyridin-2-yl)benzaldehyde**.



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- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 4-(6-Bromopyridin-2-yl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313671#spectral-data-nmr-ir-mass-spec-of-4-6-bromopyridin-2-yl-benzaldehyde\]](https://www.benchchem.com/product/b1313671#spectral-data-nmr-ir-mass-spec-of-4-6-bromopyridin-2-yl-benzaldehyde)

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